![molecular formula C7H7N3O B13110340 Imidazo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B13110340.png)
Imidazo[1,5-a]pyrazin-3-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,5-a]pyrazin-3-ylmethanol is a heterocyclic compound that features an imidazo[1,5-a]pyrazine core with a methanol group attached at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyrazin-3-ylmethanol typically involves multicomponent reactions (MCRs) that are efficient and atom-economical. One common method is the iodine-catalyzed one-pot three-component condensation reaction. This involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of MCRs and the use of efficient catalysts like iodine suggest that scalable production is feasible. The use of readily available starting materials and mild reaction conditions further supports the potential for industrial synthesis.
化学反応の分析
Types of Reactions: Imidazo[1,5-a]pyrazin-3-ylmethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution can introduce various functional groups like halides or amines.
科学的研究の応用
Imidazo[1,5-a]pyrazin-3-ylmethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用機序
The mechanism of action of imidazo[1,5-a]pyrazin-3-ylmethanol and its derivatives involves interactions with molecular targets such as enzymes and receptors. For instance, certain derivatives can fit into the hinge regions of kinases like DDR1 and DDR2, forming hydrogen bonds with specific amino acids . This interaction can inhibit the activity of these kinases, leading to anticancer effects.
類似化合物との比較
Imidazo[1,2-a]pyrazine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another related compound with a pyridine ring instead of a pyrazine ring.
Uniqueness: Imidazo[1,5-a]pyrazin-3-ylmethanol is unique due to its specific substitution pattern and the presence of the methanol group, which imparts distinct chemical and biological properties
特性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
imidazo[1,5-a]pyrazin-3-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-5-7-9-4-6-3-8-1-2-10(6)7/h1-4,11H,5H2 |
InChIキー |
HZSSVQCXMWIBAV-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=CN=C2CO)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)
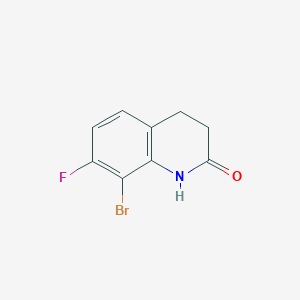

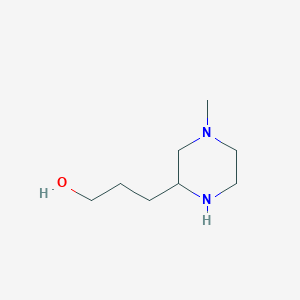

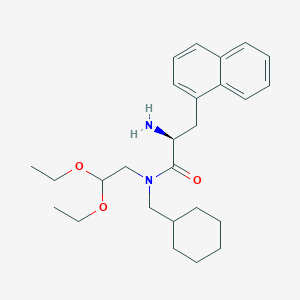

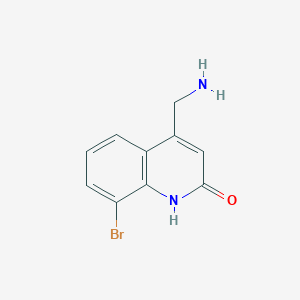
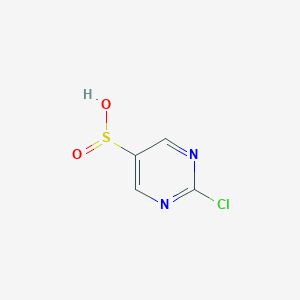
![1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)
